molecular formula C8H2F2O3 B103473 4,5-Difluorophthalic anhydride CAS No. 18959-30-3

4,5-Difluorophthalic anhydride

Cat. No.: B103473
CAS No.: 18959-30-3
M. Wt: 184.1 g/mol
InChI Key: UATBWQQFLABWKR-UHFFFAOYSA-N
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Description

4,5-Difluorophthalic anhydride is an organic compound with the molecular formula C8H2F2O3. It is a derivative of phthalic anhydride, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 5 positions. This compound is a white to light yellow crystalline solid and is used as an intermediate in organic synthesis .

Safety and Hazards

4,5-Difluorophthalic anhydride is harmful if swallowed and may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Mechanism of Action

Target of Action

4,5-Difluorophthalic anhydride is a type of organic compound that is primarily used as an intermediate in organic synthesis . Its primary targets are the molecules or substrates that it reacts with during these synthesis processes. The compound’s high reactivity at the 1,3 carbonyl positions and the 2 methylene position makes it an ideal candidate for derivative reactions .

Mode of Action

The compound interacts with its targets through derivative reactions. The halogen substitution on the aromatic ring enhances the electron-withdrawing effect, making this material a non-fullerene electron acceptor unit in A-D-A . This means that it can accept electrons from other molecules during reactions, facilitating various types of organic synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable under normal temperatures and pressures, but it may react if exposed to conditions of extreme heat or pressure . It is also soluble in organic solvents such as acetone and dichloromethane, which can facilitate its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Difluorophthalic anhydride can be synthesized from 4,5-difluorophthalic acid. The typical method involves the reaction of 4,5-difluorophthalic acid with acetic anhydride. The reaction is carried out by heating the mixture to 120°C and maintaining reflux for 12 hours. After cooling to room temperature, white crystals of this compound are obtained .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluorophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4,5-Dichlorophthalic Anhydride
  • 4,5-Dibromophthalic Anhydride
  • 4,5-Diiodophthalic Anhydride

Comparison: 4,5-Difluorophthalic anhydride is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to other halogenated phthalic anhydrides. Fluorine atoms are highly electronegative, which increases the reactivity of the anhydride towards nucleophiles. This makes this compound particularly useful in reactions where high reactivity is desired .

Properties

IUPAC Name

5,6-difluoro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATBWQQFLABWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348667
Record name 4,5-DIFLUOROPHTHALIC ANHYDRIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18959-30-3
Record name 4,5-DIFLUOROPHTHALIC ANHYDRIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Difluorophthalic Anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound of Example 2 (28.2 g, 139.5 mmol) was suspended in 90 ml of acetic anhydride and heated to reflux for 2 hours. The reaction was evaporated to dryness to give 24.4 g of the title compound as crude product (95% yield). 1H NMR(CDCI3) : 7.73 (t). I.R.: 3025 (m), 1877 (m), 1794 (vs), 1505 (s) , 1220 (vs), 910 (s) , 780 (rs) cm-1.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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